Idin-2(1H)-one

Description

These compounds share a lactam (cyclic amide) backbone, which confers stability and reactivity for functionalization. Notable examples include pyridin-2(1H)-one, dihydropyrimthis compound, quinolin-2(1H)-one, and indolin-2-one derivatives, all of which are discussed in the evidence and compared below.

Properties

IUPAC Name |

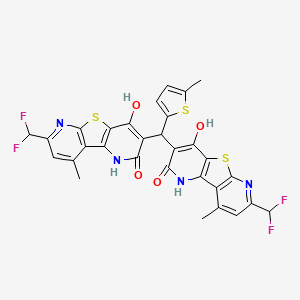

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(5-methylthiophen-2-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F4N4O4S3/c1-8-6-11(25(31)32)35-29-14(8)19-23(44-29)21(39)17(27(41)37-19)16(13-5-4-10(3)43-13)18-22(40)24-20(38-28(18)42)15-9(2)7-12(26(33)34)36-30(15)45-24/h4-7,16,25-26H,1-3H3,(H2,37,39,41)(H2,38,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCXKUAUFOGLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=C(C3=C(C4=C(S3)N=C(C=C4C)C(F)F)NC2=O)O)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F4N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the heterocyclic ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Idin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Idin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Idin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives

Structural Features : Pyrthis compound derivatives feature a six-membered ring with a ketone group at position 2 and an NH group. Substitutions at positions 3, 4, and 6 modulate bioactivity.

Synthesis :

- describes the synthesis of 3-amino-6-methyl-4-phenylpyrthis compound via a reaction between 2-cyanoacetamide and benzylideneacetone in DMSO with potassium tert-butoxide . Hofmann degradation and halogenation further diversify derivatives.

- Parallel synthesis and enantiomer optimization are detailed in , focusing on 3-phenylpyrthis compound derivatives for eIF4A3-selective inhibition (Table 3, ).

Pharmacological Activity : - Pyrthis compound derivatives exhibit antiviral (e.g., HIV reverse transcriptase inhibition; ) and anticancer properties. For example, 5-bromo-3-chloro-6-methylpyrthis compound (CAS 1091599-75-5) is a key intermediate in drug development .

3,4-Dihydropyrimthis compound Derivatives

Structural Features : These compounds possess a partially saturated pyrimidine ring, enhancing conformational flexibility.

Synthesis :

- highlights microwave-assisted synthesis of 3,4-dihydropyrimthis compound-phosphonates, enabling rapid functionalization (Figure 2, ).

Pharmacological Activity : - emphasizes their broad bioactivity, including antimicrobial, anti-inflammatory, and anticancer effects. Cycloalkano-pyrimidin-2(1H)-ones (e.g., 1-isopropyl-4-phenyl-decahydro-cyclododeca[d]pyrimthis compound) show potent anti-inflammatory and analgesic properties ().

Quinolin-2(1H)-one and Quinoxalin-2(1H)-one Derivatives

Structural Features: Quinolin-2(1H)-one contains a fused benzene and pyridinone ring, while quinoxalin-2(1H)-one incorporates a fused benzene and pyrazine ring. Synthesis:

- details a domino aldol-SNAr-dehydration sequence for synthesizing quinolin-2(1H)-ones (Table 1, ). Pharmacological Activity:

- Quinoxalin-2(1H)-one derivatives (e.g., 1-octyl-3-phenylquinoxalin-2(1H)-one) are explored for anticancer and antimicrobial applications, leveraging their π-π stacking and hydrogen-bonding capabilities ().

Indolin-2-one Derivatives

Structural Features : Indolin-2-one comprises a fused benzene and pyrrolidone ring.

Synthesis :

- outlines condensation reactions using aldehydes and ketones with catalytic piperidine in ethanol, yielding substituted indolin-2-ones . Pharmacological Activity:

- Indolin-2-one derivatives (e.g., 5-aminoindolin-2-one hydrochloride) are studied for kinase inhibition and CNS activity, with high BBB permeability predicted (TPSA = 32.7 Ų, ).

Comparative Data Table

Research Findings and Trends

- Functionalization Strategies : Microwave and catalyst-free methods () dominate synthesis, improving yield and reducing reaction times.

- Bioactivity Optimization : Enantiomer-specific activity is critical, as seen in (S)-enantiomers of pyrthis compound derivatives ().

- Structural Insights : X-ray crystallography () and NMR () validate stereochemistry and intermolecular interactions, guiding drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.